molecular formula C20H18N4O2 B6580862 6-methyl-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1207059-53-7

6-methyl-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Numéro de catalogue: B6580862
Numéro CAS: 1207059-53-7
Poids moléculaire: 346.4 g/mol
Clé InChI: JCQDTBCBVMTSSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-methyl-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a fused polyheterocyclic molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 1,2,4-oxadiazole ring bearing a pyridin-3-yl group. The 1,2,4-oxadiazole motif is a nitrogen-oxygen heterocycle known for enhancing metabolic stability and bioavailability in medicinal chemistry applications, particularly in anticancer and antimicrobial agents . The propyl and methyl substituents at positions 1 and 6, respectively, likely modulate lipophilicity and steric interactions, influencing binding affinity and solubility.

Propriétés

IUPAC Name

6-methyl-1-propyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-3-9-24-12-16(18(25)15-10-13(2)6-7-17(15)24)20-22-19(23-26-20)14-5-4-8-21-11-14/h4-8,10-12H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQDTBCBVMTSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following structurally related compounds are selected for comparison based on shared heterocyclic motifs or pharmacological relevance:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
6-methyl-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (Target) 1,4-dihydroquinolin-4-one 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl, 1-propyl, 6-methyl ~393.4 (calculated)
3-(1,2,4-oxadiazol-5-yl)-thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one Thieno-triazolo-pyrimidine 1,2,4-oxadiazol-5-yl ~316.3 (reported)
8-(2,2,2-trifluoroethoxy)-1,4-dihydroquinolin-4-one 1,4-dihydroquinolin-4-one 8-(trifluoroethoxy) ~259.2 (reported)
4-[2-chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine Pyridine-thiazole 2-chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl ~298.8 (calculated)

Key Observations:

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-pyridine substituent distinguishes it from analogues like 4-[2-chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine, which replaces oxadiazole with a thiazole ring.

Pharmacophore Similarity: The thieno-triazolo-pyrimidine analogue shares the 1,2,4-oxadiazole group but lacks the dihydroquinolinone core. This difference may reduce overlap in biological targets, as quinolinones are associated with DNA gyrase inhibition .

Substituent Effects: The trifluoroethoxy group in 8-(2,2,2-trifluoroethoxy)-1,4-dihydroquinolin-4-one enhances hydrophobicity compared to the target compound’s propyl group, which could influence membrane permeability .

Computational and Experimental Data
  • Density Functional Theory (DFT) analysis (e.g., B3LYP functional) predicts the target compound’s vibrational spectra and electronic properties to align with oxadiazole-containing heterocycles, suggesting strong hydrogen-bond acceptor capacity at the oxadiazole N-O groups .
  • X-ray crystallography (using SHELX software ) would resolve steric effects of the propyl group, which are absent in smaller analogues like the trifluoroethoxy derivative.

Table 2: Predicted Physicochemical Properties

Property Target Compound Thieno-Triazolo-Pyrimidine 8-Trifluoroethoxy Derivative
LogP (calculated) ~2.8 ~1.5 ~3.2
Hydrogen Bond Acceptors 7 6 4
Aqueous Solubility (mg/mL) ~0.05 ~0.2 ~0.01

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.